Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are known to have a wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Piperazine derivatives generally have a range of properties depending on their specific structures .Scientific Research Applications
Antimicrobial and Antifungal Activities
Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate and its derivatives have been studied for their potential in antimicrobial and antifungal activities. For instance, compounds containing 1,3,4-thiadiazole, a similar structural component, have shown moderate to good antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, certain 1,3,4-thiadiazole amide compounds, which share a structural similarity, have demonstrated inhibitory effects on microbial agents (Xia, 2015).
Antihelminthic Activity
Piperazine derivatives, which are structurally related, have been studied for antihelminthic activity. Some of these compounds showed higher activity against specific parasites compared to standard drugs (Mavrova, Anichina, Vuchev, Tsenov, Denkova, Kondeva, & Micheva, 2006).
Anticancer Potential
Studies have been conducted on 1,3,4-thiadiazole derivatives, a structural feature present in the compound , for their potential anticancer properties. One study demonstrated significant intercalative binding of these compounds with DNA, suggesting their potential as anticancer drug candidates (Farooqi, Arshad, Channar, Perveen, Saeed, Larik, & Javeed, 2018).
Synthesis and Transformations
Various synthesis and transformation methods have been explored for compounds containing the 1,3,4-thiadiazole and piperazine units. These studies contribute to understanding the chemical properties and potential applications of such compounds (Eliazyan, Hakobyan, Pivazyan, Ghazaryan, & Yengoyan, 2013).
Other Biological Activities
Research has also been conducted on the synthesis and evaluation of various derivatives for activities such as anti-acetylcholinesterase and antimicrobial effects, which can be relevant in medical and pharmaceutical contexts (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S2/c1-4-24-13(23)12(22)19-5-7-20(8-6-19)14-17-18-15(26-14)25-9-11(21)16-10(2)3/h10H,4-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNHRAVRIMLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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